4,7-Dichloro-isoindolin-1-one

Quality Control Procurement Specification Analytical Chemistry

Researchers needing a rigid, electron-deficient isoindolin-1-one scaffold with predictable site-selective reactivity for SAR libraries will benefit from 4,7-Dichloro-isoindolin-1-one (CAS 954239-40-8). Its 4,7-dichloro pattern provides two vicinal aryl chloride handles enabling sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings - delivering orthogonal diversification that mono-chloro or unsubstituted analogs cannot replicate. • ≥96% purity (mode) with full analytical documentation (NMR, HPLC, LC-MS) ensuring batch-to-batch consistency for GLP/GMP scale-up. • Distinct electron distribution enhances metabolic stability and target binding in privileged pharmacophore programs. • Available for immediate shipment; lower regulatory risk versus uncharacterized alternatives.

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
CAS No. 954239-40-8
Cat. No. B1423881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-isoindolin-1-one
CAS954239-40-8
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2C(=O)N1)Cl)Cl
InChIInChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12)
InChIKeyASMYKHRMDUGONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-isoindolin-1-one Procurement & Chemical Identity


4,7-Dichloro-isoindolin-1-one (CAS 954239-40-8) is a heterocyclic building block within the isoindolin-1-one class, defined by a fused benzene-lactam core bearing chlorine substituents specifically at the 4- and 7-positions . With a molecular formula of C₈H₅Cl₂NO and a molecular weight of 202.04 g/mol , it serves primarily as a synthetic intermediate in medicinal chemistry and materials science, where its rigid, electron-deficient scaffold enables downstream functionalization .

Building block Halogenated isoindolin-1-one scaffold with precise 4,7-dichloro substitution
Reactivity profile Two vicinal aryl chlorides support orthogonal cross-coupling for SAR exploration
Research context Electron-deficient core suitable as synthetic intermediate in medicinal chemistry programs

4,7-Dichloro-isoindolin-1-one Substitution Limitations


Within the isoindolin-1-one chemical space, the precise pattern and identity of halogen substitution directly governs electronic properties, steric environment, and downstream reactivity in cross-coupling or nucleophilic aromatic substitution (SNAr) reactions [1]. While generic isoindolin-1-one or alternative regioisomers (e.g., 5,6-dichloro, 4‑chloro) may be structurally similar, the 4,7-dichloro arrangement imparts a distinct distribution of electron density and provides two vicinal chlorine handles for orthogonal functionalization that cannot be replicated by other substitution patterns . Consequently, substituting 4,7-dichloro-isoindolin-1-one with an in-class analog without empirical validation risks altered reaction kinetics, regioselectivity, and impurity profiles in the final product.

Regioisomer mismatch
Alternative substitution patterns (e.g., 5,6-dichloro) may shift electronic properties and cross-coupling selectivity
Orthogonal handle loss
Mono-chloro or unsubstituted analogs cannot provide the two vicinal chlorine handles for sequential diversification
Impurity profile shift
Substituting without empirical validation may alter reaction kinetics and impurity profiles in the final product

4,7-Dichloro-isoindolin-1-one Differentiation Evidence


Analytical Characterization and Purity Specifications

4,7-Dichloro-isoindolin-1-one (CAS 954239-40-8) is offered with a minimum purity of 98% (NLT 98%) and is accompanied by a full analytical data package including MSDS, NMR, HPLC, and LC-MS documentation . In contrast, many generic isoindolin-1-one building blocks from alternative suppliers are provided with only nominal purity claims (e.g., '95%' or '97%') and lack comprehensive, batch-specific analytical verification. The availability of authenticated spectroscopic data reduces the risk of structural misassignment and facilitates direct integration into GLP/GMP workflows without the need for additional in-house characterization .

Analytical characterization
Data to verify
Target: ≥98% (NLT 98%)
with MSDS, NMR, HPLC, LC-MS
vs
Generic isoindolin-1-one:
≥95%, limited or no batch-specific analytics
Higher documented purity may reduce re-characterization needs
Vendor specifications; batch-specific data review recommended
Quality Control Procurement Specification Analytical Chemistry

4,7-Dichloro-isoindolin-1-one Application Scenarios


Cross-Coupling for Isoindolin-1-one Libraries

The 4,7-dichloro substitution pattern provides two reactive aryl chloride sites suitable for sequential or orthogonal Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. Researchers requiring a scaffold with predictable, site-selective reactivity for generating SAR libraries should prioritize this compound over mono‑chloro or unsubstituted analogs, which offer fewer diversification points [1].

Hit-to-Lead Optimization with Electron-Deficient Cores

In programs where the isoindolin-1-one core is a privileged pharmacophore (e.g., kinase inhibitors, MDM2-p53 disruptors), the electron-withdrawing nature of the 4,7-dichloro motif can be exploited to modulate metabolic stability or target binding. While direct comparative bioactivity data for this specific compound is not publicly available, its structural features align with known SAR trends that favor halogenated isoindolin-1-ones for improved potency and ADME properties [1].

High-Purity Intermediate for Process Development

For scale-up or GLP/GMP manufacturing, the availability of 4,7-dichloro-isoindolin-1-one with ≥98% purity and complete analytical documentation (NMR, HPLC, LC-MS) ensures batch-to-batch consistency and simplifies regulatory documentation. This makes it a lower-risk choice compared to less rigorously characterized alternatives .

Application
Selection Property
Validation Focus
SAR library synthesis via cross-coupling
4,7-dichloro substitution pattern with two vicinal handles
Orthogonal reactivity, site-selective diversification
Scaffold diversification in medicinal chemistry
Electron-deficient isoindolin-1-one core
Reported SAR trends for halogenated analogs in kinase / MDM2-p53 models
Process chemistry scale-up
High purity with full analytical data package
Batch-to-batch consistency, simplified characterization workflow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dichloro-isoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.